benzoyl-CoA

Description

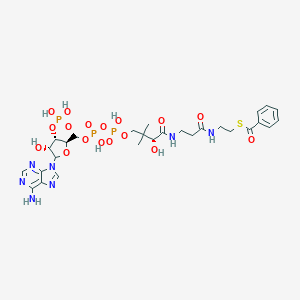

This compound has been reported in Streptomyces maritimus with data available.

Properties

CAS No. |

6756-74-7 |

|---|---|

Molecular Formula |

C28H40N7O17P3S |

Molecular Weight |

871.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate |

InChI |

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

VEVJTUNLALKRNO-TYHXJLICSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |

physical_description |

Solid |

Synonyms |

enzoyl-CoA benzoyl-coenzyme A benzoyl-coenzyme A, 14C-labeled coenzyme A, benzoyl- |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Benzoyl-CoA in Anaerobic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process with significant implications for bioremediation and biotechnology. Central to this process is the intermediate molecule, benzoyl-CoA, which serves as a hub for the catabolism of a wide array of aromatic substrates. This technical guide provides an in-depth exploration of the role of this compound in anaerobic metabolism, detailing the key enzymatic pathways, presenting available quantitative data, outlining experimental methodologies, and visualizing the core metabolic routes. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields related to microbiology, biochemistry, and environmental science.

Introduction: The Significance of this compound in the Anaerobic World

Aromatic compounds, derived from natural sources like lignin and from industrial pollutants, are abundant in anoxic environments. In the absence of oxygen, microorganisms have evolved sophisticated metabolic pathways to utilize these compounds as carbon and energy sources. Unlike aerobic degradation, which typically involves oxygenases to cleave the aromatic ring, anaerobic pathways employ a reductive strategy. A multitude of peripheral pathways funnel a diverse range of aromatic compounds, including phenols, benzoates, and toluene, into a common central intermediate: this compound. The formation of this thioester activates the aromatic ring, facilitating its subsequent reduction and cleavage, ultimately leading to intermediates of central metabolism such as acetyl-CoA. Understanding the intricacies of the this compound pathway is crucial for developing novel bioremediation strategies and for potential applications in industrial biotechnology and drug development.

The Central this compound Pathway: A Step-by-Step Breakdown

The anaerobic degradation of this compound proceeds through a series of enzymatic reactions that can be broadly divided into an upper and a lower pathway. While the overall strategy is conserved, variations exist among different groups of anaerobic bacteria, including denitrifying, phototrophic, sulfate-reducing, and fermenting bacteria.

The initial and most energetically challenging step is the dearomatization of the this compound ring. This is followed by a series of reactions analogous to the β-oxidation of fatty acids, leading to ring cleavage and the formation of aliphatic intermediates. The final products are typically acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle, and CO2.

Activation of Aromatic Acids

The journey begins with the activation of aromatic acids, such as benzoate, to their corresponding CoA thioesters. This reaction is catalyzed by CoA ligases, which utilize ATP to form a high-energy thioester bond.

The Upper Pathway: Ring Reduction and Cleavage

The core of the anaerobic this compound pathway involves the following key steps, with variations observed between different microorganisms like the well-studied Thauera aromatica (a denitrifying bacterium) and Rhodopseudomonas palustris (a phototrophic bacterium).

-

Ring Reduction: The aromatic ring of this compound is reduced by the key enzyme This compound reductase . In facultative anaerobes like Thauera aromatica, this is an ATP-dependent reaction, typically requiring two molecules of ATP per two electrons transferred. The product of this reaction is cyclohexa-1,5-diene-1-carbonyl-CoA. In obligate anaerobes, this reduction may be ATP-independent.

-

Hydration and Dehydrogenation: The cyclic dienoyl-CoA intermediate undergoes hydration and subsequent dehydrogenation reactions. The specifics of these steps differ between organisms.

-

Ring Cleavage: The modified ring is then hydrolytically cleaved by a hydrolase, such as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase , yielding an aliphatic dicarboxylic acid derivative.

The Lower Pathway: β-Oxidation to Acetyl-CoA

The aliphatic intermediate generated from ring cleavage is further metabolized through a modified β-oxidation pathway. This involves a series of dehydrogenation, hydration, and thiolytic cleavage reactions, ultimately yielding multiple molecules of acetyl-CoA.

Key Enzymes of the this compound Pathway

Several key enzymes orchestrate the anaerobic degradation of this compound. The most extensively studied of these is this compound reductase.

Benzoate-CoA Ligase

This enzyme catalyzes the initial activation of benzoate to this compound, an essential prerequisite for its anaerobic degradation. It belongs to the family of adenylate-forming enzymes.

This compound Reductase (BCR)

BCR is the central enzyme of the pathway, responsible for overcoming the high activation energy barrier of aromatic ring reduction. In facultative anaerobes, it is a complex iron-sulfur flavoprotein that couples the highly endergonic reduction of the aromatic ring to the exergonic hydrolysis of ATP. The enzyme from Thauera aromatica is composed of four subunits and is extremely oxygen-sensitive.

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Ring-Cleaving Hydrolase)

This enzyme catalyzes the hydrolytic cleavage of the alicyclic ring, a critical step in the degradation pathway. The gene encoding this enzyme, bamA, has been proposed as a universal biomarker for the anaerobic degradation of aromatic compounds due to its presence in a wide range of anaerobic bacteria.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound pathway.

Table 1: Kinetic Parameters of this compound Reductase from Thauera aromatica

| Parameter | Value | Reference |

| Specific Activity | 0.55 µmol min⁻¹ mg⁻¹ | |

| Catalytic Number (kcat) | 1.6 s⁻¹ | |

| Apparent Km (this compound) | 15 µM | |

| Apparent Km (ATP) | 0.6 mM | |

| ATP Hydrolyzed per 2e⁻ transferred | 2-4 |

Table 2: Purification of Benzoate-CoA Ligase from Thauera aromatica

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |

| Crude Extract | 500 | 50 | 0.1 | 100 | 1 |

| Ammonium Sulfate Precipitation | 200 | 45 | 0.225 | 90 | 2.25 |

| Anion Exchange Chromatography | 50 | 35 | 0.7 | 70 | 7 |

| Affinity Chromatography | 5 | 25 | 5 | 50 | 50 |

Note: The data in this table is illustrative and based on typical purification schemes. Actual values may vary.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of the this compound pathway.

Assay for this compound Reductase Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of a reduced electron donor, driven by the activity of this compound reductase.

Materials:

-

Anaerobic cuvettes

-

Spectrophotometer

-

Purified this compound reductase or cell-free extract

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

This compound solution

-

ATP solution

-

Reduced methyl viologen (electron donor)

-

Titanium(III) citrate (reducing agent for methyl viologen)

Procedure:

-

Prepare the assay buffer and all solutions under strictly anaerobic conditions.

-

In an anaerobic cuvette, add the assay buffer, ATP, and methyl viologen.

-

Add titanium(III) citrate to reduce the methyl viologen, resulting in a color change.

-

Initiate the reaction by adding the enzyme solution (purified or cell-free extract) and this compound.

-

Monitor the oxidation of reduced methyl viologen by measuring the decrease in absorbance at a specific wavelength (e.g., 578 nm) over time.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of reduced methyl viologen.

Purification of Benzoate-CoA Ligase

This protocol describes a general strategy for the purification of benzoate-CoA ligase from bacterial cells.

Materials:

-

Bacterial cell paste (e.g., from Thauera aromatica grown anaerobically on benzoate)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM DTT)

-

Lysozyme, DNase I

-

French press or sonicator

-

Centrifuge

-

Ammonium sulfate

-

Chromatography system (e.g., FPLC or AKTA)

-

Anion exchange column (e.g., Q-Sepharose)

-

Affinity column (e.g., CoA-agarose)

-

SDS-PAGE analysis equipment

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a French press or sonicator.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction containing the ligase activity.

-

Anion Exchange Chromatography: Resuspend the protein pellet and load it onto an anion exchange column. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for benzoate-CoA ligase activity.

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity column with immobilized CoA. Elute the bound ligase with a high concentration of CoA or ATP.

-

Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Visualization of Metabolic Pathways

The following diagrams illustrate the central role of this compound and its degradation pathway.

Conclusion and Future Perspectives

This compound stands as a cornerstone of anaerobic aromatic metabolism, enabling microorganisms to thrive in anoxic environments by utilizing a vast array of recalcitrant compounds. The elucidation of the this compound pathway has provided fundamental insights into microbial biochemistry and physiology. While significant progress has been made, particularly in understanding the key enzyme this compound reductase, many aspects of this metabolic network remain to be explored. Future research should focus on:

-

Characterizing the diversity and kinetics of enzymes from a wider range of anaerobic microorganisms to understand the full metabolic potential of these pathways.

-

Investigating the regulatory networks that control the expression of this compound pathway genes in response to environmental cues.

-

Applying metabolic engineering and synthetic biology approaches to harness the power of these pathways for enhanced bioremediation of contaminated sites and the production of valuable biofuels and chemicals.

A deeper understanding of the role of this compound in anaerobic metabolism will undoubtedly pave the way for innovative solutions to environmental challenges and the development of novel biotechnological applications.

The Discovery of the Benzoyl-CoA Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds, a critical process in the global carbon cycle and in the bioremediation of environmental pollutants, remained a biochemical enigma for decades. Unlike their aerobic counterparts, which utilize oxygenases to cleave the stable aromatic ring, anaerobic microorganisms employ a distinct and elegant strategy centered around the key intermediate, benzoyl-coenzyme A (benzoyl-CoA). The elucidation of the this compound metabolic pathway represents a significant milestone in our understanding of microbial metabolism, revealing novel enzymatic reactions and regulatory networks. This technical guide provides an in-depth exploration of the discovery of this pathway, focusing on the core enzymatic steps, experimental methodologies that were pivotal in its characterization, and the quantitative data that underpin our current knowledge.

Core Metabolic Pathway

The this compound pathway is the central hub for the anaerobic catabolism of a wide range of aromatic compounds, including benzoate, toluene, phenol, and cresol.[1][2] These compounds are initially transformed through various peripheral pathways into the common intermediate, this compound.[1] The core pathway then proceeds through a series of reduction and hydrolytic reactions to break the aromatic ring and ultimately produce acetyl-CoA, which can enter central metabolism.

Two main variations of the central this compound pathway have been extensively studied in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris. While both pathways converge on the initial reduction of this compound, they diverge in the subsequent steps of ring dearomatization and cleavage.[1][3]

This compound Pathway in Thauera aromatica

In T. aromatica, the pathway is characterized by the ATP-dependent reduction of this compound to a dienoyl-CoA, followed by hydration, oxidation, and hydrolytic ring cleavage.

This compound Pathway in Rhodopseudomonas palustris

Rhodopseudomonas palustris employs a slightly different strategy for the dearomatization of the ring, involving a second reduction step before hydration and subsequent ring cleavage.

Quantitative Data

The characterization of the enzymes involved in the this compound pathway has provided crucial quantitative data that informs our understanding of the pathway's efficiency and regulation.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | 15 | 0.55 | [4] |

| Benzoate-CoA Ligase | Thauera aromatica | 2-Aminobenzoate | - | - | [5] |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Benzoate | 0.6 - 2 | 25 | [6][7] |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | ATP | 2 - 3 | - | [6][7] |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | CoA | 90 - 120 | - | [6][7] |

| This compound Reductase | Thauera aromatica | This compound | 15 | 1.6 s-1 (catalytic number) | [4] |

| This compound Reductase | Thauera aromatica | ATP | 600 | - | [4] |

Table 2: Stoichiometry of Key Reactions

| Reaction | Enzyme | Organism | Stoichiometry | Reference |

| This compound Reduction | This compound Reductase | Thauera aromatica | 1 this compound + 2 ATP + 2e- → 1 Dienoyl-CoA + 2 ADP + 2 Pi | [1][4] |

| This compound Reduction | This compound Reductase | Thauera chlorobenzoica | 2.3–2.8 ATPs hydrolyzed per two electrons transferred | [8] |

Experimental Protocols

The elucidation of the this compound pathway was made possible through the development of specific and sensitive experimental protocols for the purification and characterization of its key enzymes.

Protocol 1: Purification of Benzoate-CoA Ligase from Rhodopseudomonas palustris

This protocol is adapted from Geissler et al. (1988).[6][7]

Workflow Diagram:

Detailed Steps:

-

Cell Growth and Lysis:

-

Grow Rhodopseudomonas palustris anaerobically in the light with benzoate as the sole carbon source.

-

Harvest cells and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM dithiothreitol).

-

Lyse cells by sonication or French press.

-

Centrifuge to obtain a cell-free extract.

-

-

Hydroxylapatite Chromatography (Batch Step):

-

Add hydroxylapatite resin to the cell-free extract and stir gently.

-

Collect the resin and wash with a low concentration phosphate buffer.

-

Elute the enzyme with a higher concentration phosphate buffer.

-

-

Phenyl-Sepharose Chromatography:

-

Load the eluate from the previous step onto a Phenyl-Sepharose column equilibrated with a high salt buffer.

-

Wash the column to remove unbound proteins.

-

Elute the benzoate-CoA ligase with a decreasing salt gradient.

-

-

Hydroxylapatite Chromatography (Column Step):

-

Load the active fractions from the Phenyl-Sepharose column onto a hydroxylapatite column.

-

Elute the enzyme with a linear gradient of phosphate buffer.

-

Collect fractions and assay for benzoate-CoA ligase activity. Pool the active fractions containing the purified enzyme.

-

Protocol 2: Activity Assay for Benzoate-CoA Ligase

This is a continuous spectrophotometric assay that couples the formation of AMP to the oxidation of NADH.[5]

Reaction Principle:

Benzoate + ATP + CoA ---(Benzoate-CoA Ligase)--> this compound + AMP + PPi AMP + ATP ---(Myokinase)--> 2 ADP 2 ADP + 2 Phosphoenolpyruvate ---(Pyruvate Kinase)--> 2 ATP + 2 Pyruvate 2 Pyruvate + 2 NADH + 2 H+ ---(Lactate Dehydrogenase)--> 2 Lactate + 2 NAD+

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

Assay Mixture (1 ml):

-

100 mM Tris-HCl (pH 8.0)

-

10 mM MgCl2

-

5 mM ATP

-

0.4 mM Coenzyme A

-

0.2 mM NADH

-

1 mM Phosphoenolpyruvate

-

10 units of Myokinase

-

10 units of Pyruvate Kinase

-

12 units of Lactate Dehydrogenase

-

Cell-free extract or purified enzyme

Procedure:

-

Prepare the assay mixture without the substrate (benzoate).

-

Incubate at 30°C for 5 minutes to allow for the depletion of any endogenous substrates.

-

Initiate the reaction by adding benzoate (e.g., to a final concentration of 0.5 mM).

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

Protocol 3: Purification and Activity Assay for this compound Reductase from Thauera aromatica

This protocol is based on the work of Boll and Fuchs (1995).[4] The enzyme is extremely oxygen-sensitive, and all steps must be performed under strict anaerobic conditions.

Purification Workflow Diagram:

Activity Assay (Spectrophotometric):

This assay measures the this compound-dependent oxidation of a reduced artificial electron donor, such as reduced methyl viologen or titanium (III) citrate.

Assay Mixture (Anaerobic Cuvette):

-

100 mM MOPS buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM ATP

-

2 mM Dithiothreitol

-

Reduced electron donor (e.g., 0.5 mM reduced methyl viologen)

-

Purified this compound reductase

Procedure:

-

Prepare the assay mixture in an anaerobic glove box or in a sealed cuvette flushed with an inert gas (e.g., N2 or Ar).

-

Add the purified enzyme.

-

Initiate the reaction by adding this compound (e.g., to a final concentration of 50 µM).

-

Monitor the oxidation of the electron donor spectrophotometrically at its specific wavelength (e.g., 600 nm for reduced methyl viologen).

Gene Cluster Organization and Regulation

The genes encoding the enzymes of the this compound pathway are often clustered together in the genomes of anaerobic bacteria, facilitating their coordinated regulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | The this compound pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A catalytically versatile this compound reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Genesis of the Benzoyl-CoA Pathway: A Deep Dive into Anaerobic Aromatic Degradation

For Researchers, Scientists, and Drug Development Professionals

The benzoyl-CoA pathway is a central metabolic route for the anaerobic degradation of aromatic compounds, molecules notoriously resistant to breakdown due to their chemical stability. This pathway is a testament to the remarkable metabolic ingenuity of microorganisms, enabling them to utilize a wide array of aromatic substrates as carbon and energy sources in the absence of oxygen. Understanding the evolutionary origins of this pathway is not only fundamental to our knowledge of microbial ecology and evolution but also holds significant potential for applications in bioremediation and the development of novel enzymatic tools.

This technical guide provides an in-depth exploration of the evolutionary origins of the this compound pathway, detailing the core enzymatic machinery, its phylogenetic distribution, and the proposed evolutionary models that have shaped this critical metabolic capability. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core this compound Pathway: A Two-Act Play

The anaerobic degradation of a vast range of aromatic compounds converges on a single, central intermediate: this compound.[1] From this point, a specialized pathway unfolds to break the stable aromatic ring, a feat accomplished without the use of molecular oxygen. The core of this pathway can be broadly divided into two main stages: ring dearomatization and subsequent ring cleavage followed by beta-oxidation-like reactions.[2][3]

Two major variations of the central this compound pathway have been extensively studied in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[1] While both pathways initiate with the critical dearomatization of this compound, they diverge in the subsequent steps leading to ring opening.[1]

Act I: The Energetically Demanding Dearomatization

The key and often rate-limiting step in the this compound pathway is the reduction of the aromatic ring, a thermodynamically challenging reaction.[3] This is catalyzed by the this compound reductase (BCR), a complex enzyme that overcomes the high resonance energy of the benzene ring.[3]

There are two distinct, independently evolved classes of this compound reductases:

-

Class I BCRs: These are ATP-dependent enzymes found predominantly in facultative anaerobes and some phototrophs. They are complex iron-sulfur molybdoenzymes that couple the reduction of this compound to the hydrolysis of ATP, providing the necessary energy to drive the reaction forward. The BCR from Thauera aromatica is a well-characterized example.

-

Class II BCRs: These are ATP-independent enzymes found in strictly anaerobic bacteria, such as the sulfate-reducer Geobacter metallireducens. These enzymes are thought to be more ancient and employ a different catalytic mechanism, likely involving a tungsten or molybdenum cofactor.

The product of the BCR reaction is a cyclic dienoyl-CoA, which is then further processed.

Act II: Divergent Paths to Ring Cleavage

Following dearomatization, the pathways in T. aromatica and R. palustris diverge:

-

The Thauera aromatica "Hydration" Pathway: In this pathway, the dienoyl-CoA intermediate is hydrated, followed by a dehydrogenation and a hydrolytic ring cleavage to yield 3-hydroxypimelyl-CoA.

-

The Rhodopseudomonas palustris "Reduction" Pathway: This pathway involves a second reduction step to form a monoenoyl-CoA intermediate, which then undergoes hydration, dehydrogenation, and thiolytic ring cleavage to produce pimelyl-CoA.

These distinct strategies for ring opening highlight the evolutionary plasticity of this central metabolic route.

Evolutionary Models for the Origin of the this compound Pathway

The evolutionary history of the this compound pathway is a complex tapestry woven from vertical descent, gene duplication, and significant contributions from horizontal gene transfer (HGT). Several models have been proposed to explain the origin and diversification of this pathway.

The Patchwork Assembly Hypothesis

This model posits that the this compound pathway was assembled in a stepwise manner from pre-existing enzymes with promiscuous activities. Early enzymes may have been recruited from other metabolic pathways, such as fatty acid metabolism, and subsequently adapted and refined for their new roles in aromatic degradation. The similarities observed between some enzymes of the this compound pathway and those of beta-oxidation lend support to this hypothesis.

The Central Role of Horizontal Gene Transfer (HGT)

There is compelling evidence that HGT has played a pivotal role in the dissemination and evolution of the this compound pathway across different microbial lineages.[2] The genes encoding the pathway enzymes are often found clustered together in operons, facilitating their transfer as a single functional unit.[3][4] This has allowed for the rapid acquisition of this complex metabolic capability by diverse bacteria and archaea, enabling them to colonize and thrive in aromatic-rich anaerobic environments. The presence of this compound pathway gene clusters on plasmids and other mobile genetic elements further underscores the importance of HGT in their distribution.

Independent Evolution of the Key Enzyme: this compound Reductase

The existence of two distinct and unrelated classes of this compound reductases (Class I and Class II) strongly suggests that the crucial step of aromatic ring dearomatization evolved independently on at least two separate occasions. This convergent evolution highlights the strong selective pressure for anaerobic aromatic degradation and the different biochemical solutions that emerged to overcome this energetic barrier.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes in the this compound pathway are critical for the overall flux of aromatic compound degradation. The following tables summarize key quantitative data for the initial enzymes of the pathway in two model organisms.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Thauera aromatica | Benzoate | 20 | 15 | [5] |

| 2-Aminobenzoate | 150 | 10 | [5] | |

| Rhodopseudomonas palustris | Benzoate | 0.6 - 2 | 25 | [6] |

| ATP | 2 - 3 | - | [6] | |

| Coenzyme A | 90 - 120 | - | [6] |

Table 2: Properties of this compound Reductase (Class I)

| Organism | Substrate | Apparent Km (µM) | Specific Activity (µmol/min/mg) | ATP Stoichiometry (ATP/2e-) | Reference |

| Thauera aromatica K172 | This compound | 15 | 0.55 | 2-4 | [7] |

| ATP | 600 | - | [7] |

Visualizing the Core Pathways and Evolutionary Logic

To provide a clearer understanding of the processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols for Investigating the Evolutionary Origin

Studying the evolution of a metabolic pathway like the this compound pathway requires a multi-faceted approach, combining computational and experimental techniques. Below are detailed methodologies for key experiments.

Protocol for Phylogenetic Analysis of this compound Pathway Enzymes

This protocol outlines the steps to construct a phylogenetic tree for a key enzyme of the this compound pathway, such as this compound reductase.

-

Sequence Retrieval:

-

Obtain the amino acid sequence of the target enzyme (e.g., a subunit of BCR) from a reference organism (T. aromatica or R. palustris) from a public database like NCBI GenBank or UniProt.

-

Perform a BLASTp search against a comprehensive protein database (e.g., NCBI nr) to identify homologous sequences from a wide range of microorganisms.

-

Download the sequences of a representative set of homologs, ensuring a broad taxonomic distribution.

-

-

Multiple Sequence Alignment (MSA):

-

Use a multiple sequence alignment program such as Clustal Omega, MAFFT, or MUSCLE to align the retrieved sequences.

-

Visually inspect the alignment for misaligned regions and manually edit if necessary. Trim poorly aligned regions and gaps that may introduce noise into the phylogenetic inference.

-

-

Phylogenetic Tree Construction:

-

Use a phylogenetic inference software package like MEGA (Molecular Evolutionary Genetics Analysis), PhyML, or RAxML.

-

Select an appropriate substitution model (e.g., JTT, WAG, or LG) based on statistical tests (e.g., using MEGA's model selection tool).

-

Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Bayesian Inference (BI).

-

Assess the statistical support for the branches of the tree using bootstrap analysis (for ML) or posterior probabilities (for BI).

-

-

Tree Interpretation:

-

Visualize the tree using a program like FigTree or iTOL.

-

Analyze the branching patterns to infer the evolutionary relationships between the different enzyme homologs. Look for clustering of enzymes from different taxonomic groups, which may suggest horizontal gene transfer events.

-

Protocol for Ancestral Sequence Reconstruction (ASR) and Characterization

This protocol describes how to resurrect and characterize an ancestral enzyme of the this compound pathway.

-

Ancestral Sequence Inference:

-

Following the construction of a robust phylogenetic tree (Protocol 5.1), use software such as PAML (Phylogenetic Analysis by Maximum Likelihood) or FastML to infer the amino acid sequences of ancestral proteins at specific nodes of the tree.[8][9]

-

Evaluate the statistical support for the reconstructed sequences (e.g., posterior probabilities for each amino acid position).

-

-

Gene Synthesis and Cloning:

-

Synthesize the DNA sequence encoding the inferred ancestral protein, optimizing the codons for expression in a suitable host (e.g., E. coli).

-

Clone the synthetic gene into an appropriate expression vector.

-

-

Heterologous Expression and Purification:

-

Transform the expression vector into the chosen host organism.

-

Induce the expression of the ancestral protein.

-

Purify the resurrected ancestral protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

-

-

Biochemical Characterization:

-

Determine the kinetic parameters (Km, kcat) of the resurrected enzyme with its presumed native substrate and a range of other potential substrates to assess its activity and promiscuity.

-

Characterize the biophysical properties of the ancestral protein, such as its thermal stability and pH optimum.

-

-

Comparison with Extant Enzymes:

-

Compare the biochemical and biophysical properties of the ancestral enzyme with those of its modern-day descendants to understand the functional evolution of the enzyme.

-

Protocol for Detecting Horizontal Gene Transfer (HGT)

This protocol provides a workflow to identify potential HGT events in the evolution of the this compound pathway.

-

Genomic Context Analysis:

-

Identify the gene clusters encoding the this compound pathway in a range of microbial genomes.

-

Analyze the gene order and orientation (synteny) within these clusters. Conserved gene clusters in distantly related organisms are indicative of HGT.

-

Examine the flanking regions of the gene clusters for the presence of mobile genetic elements such as transposases, integrases, or phage-related genes, which can mediate HGT.

-

-

Phylogenetic Incongruence Analysis:

-

Construct phylogenetic trees for multiple enzymes of the this compound pathway as described in Protocol 5.1.

-

Construct a reference phylogenetic tree for the organisms under study based on conserved marker genes (e.g., 16S rRNA or a set of concatenated single-copy genes).

-

Compare the topology of the this compound pathway enzyme trees with the organismal tree. Significant discrepancies in the branching patterns (incongruence) are strong evidence for HGT.

-

-

Compositional Analysis:

-

Analyze the GC content and codon usage bias of the this compound pathway genes.

-

Compare these compositional features with the average values for the host genome. Genes acquired through HGT often retain the compositional signatures of the donor genome, which may differ significantly from the recipient genome.

-

Conclusion and Future Directions

The evolutionary origin of the this compound pathway is a compelling example of metabolic innovation in the microbial world. The available evidence points to a mosaic evolution, where a combination of recruitment of ancestral enzymes, gene duplication, and extensive horizontal gene transfer has shaped this vital anaerobic degradation pathway. The independent evolution of the key dearomatizing enzyme, this compound reductase, underscores the powerful selective pressures that have driven the emergence of this metabolic capability.

For researchers in drug development, a deeper understanding of the unique enzymes of the this compound pathway, particularly the reductases that operate under challenging energetic constraints, could inspire the design of novel biocatalysts and inhibitors. Furthermore, the principles of pathway evolution elucidated here can inform synthetic biology approaches for engineering microorganisms with enhanced bioremediation capabilities or for the production of valuable chemicals from aromatic feedstocks.

Future research will undoubtedly continue to unravel the intricate details of the this compound pathway's evolution. The application of high-throughput sequencing to a wider range of anaerobic microorganisms will provide a more comprehensive picture of the pathway's diversity and distribution. Furthermore, the resurrection and characterization of a broader array of ancestral enzymes will offer unprecedented insights into the functional stepping stones that led to the emergence of this remarkable metabolic feat.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Gene clusters involved in anaerobic benzoate degradation of Geobacter metallireducens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Detecting rare gene transfer events in bacterial populations [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ancestral Sequence Reconstruction for Designing Biocatalysts and Investigating their Functional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Construction of phylogenetic trees by kernel-based comparative analysis of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ancestral Sequence Reconstruction | GRASP-suite [bodenlab.github.io]

An In-Depth Technical Guide to the Key Enzymes of the Benzoyl-CoA Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymes involved in the benzoyl-CoA degradation pathway, a central route for the anaerobic catabolism of aromatic compounds. This pathway is of significant interest for bioremediation, biofuel production, and as a potential target for novel drug development. This document details the key enzymatic players, their quantitative characteristics, detailed experimental protocols for their study, and visual representations of the pathway and experimental workflows.

Introduction to the this compound Degradation Pathway

The anaerobic degradation of a wide variety of aromatic compounds, including pollutants such as benzene, toluene, and xylenes, as well as naturally occurring aromatic amino acids and lignin-derived monomers, converges on the central intermediate, benzoyl-coenzyme A (this compound)[1][2][3]. Unlike aerobic degradation, which employs oxygenases to break the aromatic ring, the anaerobic pathway proceeds via a reductive dearomatization of the this compound ring, followed by hydrolytic ring cleavage and subsequent β-oxidation[2][4][5]. This process is a crucial part of the global carbon cycle and holds significant potential for biotechnological applications.

The pathway can be broadly divided into an "upper" pathway, which involves the activation of the aromatic substrate and the dearomatization and cleavage of the this compound ring, and a "lower" pathway, which funnels the resulting aliphatic dicarboxylic acid into central metabolism, typically yielding acetyl-CoA[1][5]. There are notable variations in the enzymatic steps of the upper pathway, particularly between different groups of anaerobic bacteria, such as the denitrifying bacteria (e.g., Thauera aromatica) and phototrophic bacteria (e.g., Rhodopseudomonas palustris)[1][4].

Key Enzymes of the this compound Degradation Pathway

The following sections detail the crucial enzymes that constitute the core of the this compound degradation pathway.

Benzoate-CoA Ligase (BCL)

EC Number: 6.2.1.25

Function: Benzoate-CoA ligase (BCL) catalyzes the initial activation of benzoate to its CoA thioester, this compound. This is a critical step that prepares the stable aromatic ring for subsequent reduction[3]. The reaction is ATP-dependent and proceeds via an acyl-AMP intermediate.

Reaction: Benzoate + ATP + CoA → this compound + AMP + PPi

Significance: BCL is a key entry point into the this compound pathway. In some organisms, a single BCL can be induced under both aerobic and anaerobic conditions, channeling benzoate to different downstream pathways depending on the presence of oxygen[6][7]. The expression of BCL is often induced by the presence of benzoate or other aromatic compounds[8].

This compound Reductase (BCR)

EC Number: 1.3.7.8

Function: this compound reductase (BCR) is the central enzyme of the anaerobic pathway, catalyzing the ATP-dependent dearomatization of the this compound ring[9][10]. This is a challenging chemical transformation that involves the reduction of the aromatic system to a non-aromatic cyclic diene. In facultative anaerobes, this enzyme is a Class I BCR, which is a complex iron-sulfur protein that couples the hydrolysis of 2-4 ATP molecules to the two-electron reduction of this compound[9][11].

Reaction (in Thauera aromatica): this compound + 2 reduced ferredoxin + 2 ATP + 2 H₂O → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2 oxidized ferredoxin + 2 ADP + 2 Pi[10]

Significance: As the first committed step in the breakdown of the aromatic ring, BCR is a hallmark of anaerobic aromatic degradation. The ATP-dependence of the reaction in many bacteria highlights the energy investment required to overcome the high activation energy of dearomatization[9].

Dienoyl-CoA Hydratase

EC Number: 4.2.1.17 (general)

Function: Following the initial ring reduction by BCR, a dienoyl-CoA hydratase catalyzes the hydration of the resulting cyclohexa-1,5-diene-1-carbonyl-CoA. In Thauera aromatica, this enzyme adds a water molecule to produce 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[1][12].

Reaction (in Thauera aromatica): Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-hydroxycyclohex-1-ene-1-carbonyl-CoA

Significance: This hydration step is crucial for preparing the alicyclic ring for subsequent oxidation and eventual cleavage.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

EC Number: 1.1.1.368

Function: This NAD⁺-dependent dehydrogenase oxidizes the hydroxyl group introduced in the previous step to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA[12].

Reaction (in Thauera aromatica): 6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ → 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺

Significance: This oxidation is a key step leading to the formation of a β-ketoacyl-CoA analog, which is the substrate for the subsequent ring-opening reaction.

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Ring-Opening Hydrolase)

EC Number: 3.7.1.21

Function: This hydrolase, often encoded by the bamA gene, is responsible for the hydrolytic cleavage of the alicyclic ring[13][14][15]. The enzyme catalyzes the addition of a water molecule to the double bond and the subsequent hydrolytic C-C bond cleavage, yielding the aliphatic product 3-hydroxypimelyl-CoA[12][13].

Reaction (in Thauera aromatica): 6-oxocyclohex-1-ene-1-carbonyl-CoA + 2 H₂O → 3-hydroxypimelyl-CoA

Significance: This is the pivotal ring-opening step that converts the cyclic intermediate into an aliphatic dicarboxylic acid derivative, which can then be further metabolized through the lower pathway. The bamA gene is considered a functional marker for anaerobic aromatic compound degraders[14].

Glutaryl-CoA Dehydrogenase

EC Number: 1.3.8.6

Function: Glutaryl-CoA dehydrogenase is a key enzyme of the lower this compound pathway. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO₂[16][17][18]. This FAD-dependent enzyme is a central player in the catabolism of lysine, tryptophan, and the products of the upper this compound pathway.

Reaction: Glutaryl-CoA + acceptor → Crotonyl-CoA + CO₂ + reduced acceptor

Significance: This enzyme connects the degradation of the seven-carbon pimelyl-CoA derivative (formed after ring cleavage and initial β-oxidation steps) to the four-carbon crotonyl-CoA, which is then readily converted to two molecules of acetyl-CoA through the standard β-oxidation pathway. The release of crotonyl-CoA is often the rate-determining step in the steady-state turnover of this enzyme[16][19].

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes of the this compound degradation pathway. The values can vary depending on the source organism and the specific assay conditions.

| Enzyme | Organism | Specific Activity (U/mg) | K_m (Substrate) | K_m (ATP) | K_m (CoA) | Optimal pH |

| Benzoate-CoA Ligase | Rhodopseudomonas palustris | 25 | 0.6 - 2 µM (Benzoate) | 2 - 3 µM | 90 - 120 µM | - |

| Thauera aromatica | 10 | 50 µM (Benzoate) | 0.1 mM | 0.05 mM | 7.8 | |

| Syntrophic mixed culture | 1.05 | 0.04 mM (Benzoate) | 0.16 mM | 0.07 mM | 8.0 | |

| This compound Reductase | Thauera aromatica | 0.55 | 15 µM (this compound) | 0.6 mM | - | ~7.0 |

| Glutaryl-CoA Dehydrogenase | Human | - | 4.7 µM (Glutaryl-CoA) | - | - | 6.5 |

| Human | - | 5.5 µM (Glutaryl-CoA) | - | - | 7.5 | |

| Human | - | 8.1 µM (Glutaryl-CoA) | - | - | 7.6 | |

| Human | - | 34 µM (Glutaryl-CoA) | - | - | 8.5 |

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental Protocols

This section provides detailed methodologies for the assay and purification of key enzymes in the this compound degradation pathway.

Benzoate-CoA Ligase (BCL) Assay and Purification

4.1.1. Spectrophotometric Assay for BCL Activity (Indirect Coupled Assay)

This assay measures the formation of AMP, which is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 or 365 nm[20][21].

-

Principle: The AMP produced in the BCL reaction is converted back to ATP in a series of reactions catalyzed by myokinase and pyruvate kinase, with the latter consuming phosphoenolpyruvate and producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The rate of NADH oxidation is proportional to the BCL activity.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.8

-

10 mM KCl

-

2.5 mM MgCl₂

-

10 mM Phosphoenolpyruvate (PEP)

-

0.5 mM ATP

-

0.25 mM Coenzyme A (CoA)

-

0.2 mM NADH

-

2 units Myokinase

-

2 units Pyruvate kinase

-

2 units Lactate dehydrogenase

-

0.1 mM Benzoate (or other aromatic acid substrate)

-

Enzyme sample (cell extract or purified enzyme)

-

-

Procedure:

-

Prepare a 1 mL reaction mixture containing all reagents except the benzoate substrate in a cuvette.

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

-

Initiate the reaction by adding 0.1 mM benzoate.

-

Monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹ cm⁻¹) for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH oxidation, where 2 moles of NADH are oxidized per mole of this compound formed.

-

4.1.2. Purification of Benzoate-CoA Ligase from Thauera aromatica

The following is a typical purification protocol for BCL[7]. All steps should be carried out at 4°C.

-

Step 1: Preparation of Cell-Free Extract

-

Harvest bacterial cells grown anaerobically on benzoate by centrifugation.

-

Resuspend the cell pellet in 100 mM Tris-HCl buffer (pH 7.8) containing 2 mM MgCl₂ and 2 mM dithioerythritol.

-

Lyse the cells by sonication or French press.

-

Centrifuge the lysate at 100,000 x g for 1 hour to remove cell debris and membranes. The supernatant is the cell-free extract.

-

-

Step 2: Ammonium Sulfate Fractionation

-

Slowly add solid ammonium sulfate to the cell-free extract to achieve 30% saturation while stirring.

-

After stirring for 30 minutes, centrifuge at 20,000 x g for 20 minutes and discard the pellet.

-

Add more ammonium sulfate to the supernatant to reach 55% saturation.

-

Stir for 30 minutes and collect the protein precipitate by centrifugation.

-

Resuspend the pellet in a minimal volume of the starting buffer.

-

-

Step 3: DEAE-Sepharose Chromatography

-

Dialyze the resuspended pellet against the starting buffer.

-

Load the dialyzed sample onto a DEAE-Sepharose column equilibrated with the same buffer.

-

Wash the column with the buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of 0-500 mM KCl in the starting buffer.

-

Collect fractions and assay for BCL activity. Pool the active fractions.

-

-

Step 4: Source 30Q Chromatography (FPLC)

-

Dilute the pooled active fractions with an equal volume of buffer A.

-

Apply the sample to a Source 30Q column equilibrated with buffer A containing 150 mM KCl.

-

Wash the column with the same buffer.

-

Elute the BCL with a linear gradient of 150-400 mM KCl in buffer A.

-

Collect fractions, assay for activity, and pool the fractions containing pure BCL.

-

This compound Reductase (BCR) Assay and Purification

4.2.1. Spectrophotometric Assay for BCR Activity

This assay measures the ATP-dependent oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of this compound[8][9].

-

Principle: BCR catalyzes the reduction of this compound using electrons from a reduced electron donor. The oxidation of the electron donor can be monitored spectrophotometrically.

-

Reagents:

-

Anaerobic buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, made anaerobic by gassing with N₂)

-

5 mM ATP

-

10 mM MgCl₂

-

0.5 mM this compound

-

Reduced electron donor (e.g., 0.5 mM reduced methyl viologen or Ti(III) citrate)

-

Enzyme sample (cell extract or purified enzyme, handled under anaerobic conditions)

-

-

Procedure:

-

Perform all steps in an anaerobic chamber or using anaerobic techniques.

-

In an anaerobic cuvette, mix the anaerobic buffer, ATP, MgCl₂, and the enzyme sample.

-

Add the reduced electron donor and monitor the baseline absorbance at its λ_max (e.g., 600 nm for reduced methyl viologen).

-

Initiate the reaction by adding this compound.

-

Record the decrease in absorbance due to the oxidation of the electron donor.

-

Calculate the enzyme activity based on the molar extinction coefficient of the electron donor.

-

4.2.2. Purification of this compound Reductase from Thauera aromatica

BCR is an oxygen-sensitive enzyme, and its purification must be carried out under strict anaerobic conditions[9].

-

Step 1: Preparation of Anaerobic Cell-Free Extract

-

Harvest cells grown anaerobically on benzoate and resuspend them in an anaerobic buffer containing a reducing agent (e.g., 0.25 mM dithionite).

-

Lyse the cells and prepare the cell-free extract by ultracentrifugation, all within an anaerobic chamber.

-

-

Step 2: Anion Exchange Chromatography

-

Load the anaerobic cell-free extract onto a Q-Sepharose column equilibrated with the anaerobic buffer.

-

Elute with a linear gradient of NaCl in the same buffer.

-

Collect fractions and assay for BCR activity under anaerobic conditions. Pool the active fractions.

-

-

Step 3: Hydrophobic Interaction Chromatography

-

Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.

-

Load the sample onto a Phenyl-Sepharose column equilibrated with buffer containing 1 M ammonium sulfate.

-

Elute with a decreasing gradient of ammonium sulfate.

-

Collect fractions, assay for activity, and pool the active fractions.

-

-

Step 4: Gel Filtration Chromatography

-

Concentrate the pooled fractions.

-

Apply the concentrated sample to a gel filtration column (e.g., Superdex 200) equilibrated with anaerobic buffer.

-

Elute with the same buffer. The active fractions should contain purified BCR.

-

Visualizing the this compound Degradation Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the anaerobic this compound degradation pathways in Thauera aromatica and Rhodopseudomonas palustris, as well as a generalized workflow for a spectrophotometric enzyme assay.

Caption: Anaerobic this compound degradation pathway in Thauera aromatica.

Caption: Anaerobic this compound degradation pathway in Rhodopseudomonas palustris.

Caption: Generalized workflow for a spectrophotometric enzyme assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | The this compound pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoate-coenzyme A ligase from Thauera aromatica: an enzyme acting in anaerobic and aerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Enzymatic reduction of this compound to alicyclic compounds, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound reductase - Wikipedia [en.wikipedia.org]

- 11. A catalytically versatile this compound reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the this compound pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EC 3.7.1.21 [iubmb.qmul.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Benzoyl-CoA Pathway: A Core Engine in Bacterial Aromatic Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of interest for bioremediation and industrial biotechnology. At the heart of this metabolic capability in many facultative and strictly anaerobic bacteria lies the Benzoyl-CoA (BzCoA) pathway. This central metabolic route funnels a wide array of aromatic molecules into a common set of intermediates, ultimately leading to their complete mineralization. Understanding the intricacies of this pathway, its variations across different bacterial species, and the experimental methodologies to study it is paramount for harnessing its potential in various applications, including drug development where pathway intermediates or their derivatives could serve as novel scaffolds.

This technical guide provides a comprehensive overview of the core this compound pathway, its key enzymatic players, and its variations in model bacterial species. It presents quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of the metabolic and experimental workflows.

The Core this compound Pathway: A Stepwise Dearomatization and Degradation

The canonical this compound pathway can be broadly divided into an upper pathway, which involves the activation and dearomatization of the benzene ring, and a lower pathway, which consists of ring cleavage and subsequent β-oxidation to central metabolites.

The initial and committing step is the activation of benzoate to its coenzyme A thioester, this compound. This reaction is catalyzed by Benzoate-CoA ligase (EC 6.2.1.25), an ATP-dependent enzyme. The product, this compound, is the central aromatic intermediate into which numerous peripheral pathways for the degradation of other aromatic compounds converge.[1][2]

The key and most energetically challenging step is the reductive dearomatization of this compound. This is catalyzed by the This compound reductase (EC 1.3.7.8), a complex and often oxygen-sensitive enzyme.[3][4] In facultative anaerobes like Thauera aromatica, this is an ATP-dependent process, often described as a biological Birch reduction.[3] The product is a cyclic dienoyl-CoA.

Following dearomatization, a series of reactions analogous to β-oxidation occur, leading to the hydrolytic cleavage of the alicyclic ring. The resulting aliphatic dicarboxyl-CoA is then further degraded via the lower pathway, ultimately yielding acetyl-CoA and CO2, which can then enter the tricarboxylic acid (TCA) cycle.[5][6]

References

- 1. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoate-coenzyme A ligase from Thauera aromatica: an enzyme acting in anaerobic and aerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regulation of Gene Expression in the Benzoyl-CoA Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoyl-CoA pathway is a central metabolic route in the anaerobic degradation of a wide variety of aromatic compounds, which are abundant in nature and often pollutants. Microorganisms that utilize this pathway play a crucial role in biogeochemical cycles and have significant potential in bioremediation and biocatalysis. The expression of the genes encoding the enzymes of the this compound pathway is tightly regulated to ensure efficient carbon utilization and adaptation to changing environmental conditions, particularly the presence or absence of oxygen and specific aromatic substrates. This guide provides a detailed overview of the regulatory mechanisms governing this pathway, with a focus on the model organism Rhodopseudomonas palustris. It includes quantitative data on gene expression, detailed experimental protocols for studying these regulatory interactions, and visualizations of the key pathways.

Core Regulatory Mechanisms

The regulation of the this compound pathway is primarily controlled at the transcriptional level. Two key environmental signals dictate the expression of the pathway's genes: the absence of oxygen (anaerobiosis) and the presence of inducing aromatic substrates. In facultative anaerobes like Rhodopseudomonas palustris, this regulation is orchestrated by a combination of transcriptional regulators that sense these signals.

Oxygen Sensing: The absence of oxygen is a primary prerequisite for the activation of the anaerobic this compound pathway. This response is often mediated by Fnr (Fumarate and Nitrate Reductase regulator) family proteins. In R. palustris, an Fnr-type protein called AadR is a key activator of the this compound degradation genes in response to anaerobiosis. Fnr-type regulators typically contain an iron-sulfur cluster that is sensitive to oxygen. Under anaerobic conditions, the [4Fe-4S] cluster is intact, allowing the protein to bind to specific DNA sequences (FNR boxes) in the promoter regions of its target genes and activate transcription. In the presence of oxygen, the cluster is unstable, leading to a conformational change in the protein and preventing DNA binding.

Substrate Sensing: The presence of benzoate or its metabolic derivative, this compound, serves as a specific inducer for the pathway. In R. palustris, this induction is mediated by a transcriptional regulator named BadR , which belongs to the MarR (Multiple Antibiotic Resistance Regulator) family.[1][2] It is believed that BadR binds to the promoter regions of the this compound pathway genes and represses their transcription in the absence of an inducing molecule. The binding of this compound to BadR is thought to cause a conformational change that leads to its dissociation from the DNA, thereby de-repressing transcription.[2][3] Interestingly, in R. palustris, BadR acts as a positive regulator, where its binding is required for gene expression in response to benzoate.[1][2]

Quantitative Analysis of Gene Expression

The interplay between oxygen and substrate sensing results in a finely tuned regulatory system. The expression of the badDEFG operon, which encodes the subunits of the key enzyme this compound reductase, has been quantitatively studied in R. palustris using a badE::'lacZ transcriptional fusion. The following table summarizes the β-galactosidase activity, which is a proxy for gene expression, under different growth conditions.

| Growth Condition | Inducer (Benzoate) | β-Galactosidase Activity (nmol product/min/mg protein) | Fold Induction (relative to aerobic succinate) |

| Aerobic | - | ~10 | 1 |

| Anaerobic | - | ~200 | 20 |

| Anaerobic | + | ~1000 | 100 |

Data adapted from Egland et al., 1999.[3]

These data clearly demonstrate the synergistic effect of anaerobiosis and the presence of benzoate on the expression of the this compound pathway genes. Anaerobiosis alone leads to a significant 20-fold induction, mediated by AadR. The addition of benzoate in anaerobic conditions results in a further 5-fold increase, mediated by BadR, leading to a total 100-fold induction compared to the repressed state under aerobic conditions without an inducer.[2]

Signaling and Metabolic Pathways

The regulatory and metabolic pathways are visualized below using the Graphviz DOT language.

Regulatory Pathway in Rhodopseudomonas palustris

Generalized this compound Degradation Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the regulation of the this compound pathway. These protocols are adapted from standard molecular biology techniques and publications in the field.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the relative expression of this compound pathway genes (e.g., badE) in Rhodopseudomonas palustris grown under different conditions.

1. RNA Isolation:

-

Grow R. palustris cultures to mid-log phase under the desired conditions (e.g., aerobic with succinate, anaerobic with succinate, anaerobic with benzoate and succinate).

-

Harvest cells by centrifugation at 4°C.

-

Immediately resuspend the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the RNA integrity.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions for Gram-negative bacteria.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).

-

Use a mix of random hexamers and oligo(dT) primers to ensure comprehensive reverse transcription of all RNA species.

-

Include a no-reverse-transcriptase control for each RNA sample to verify the absence of genomic DNA contamination in the subsequent qPCR.

3. qRT-PCR:

-

Design and validate primers for the target gene (e.g., badE) and a housekeeping gene (e.g., rpoD or gyrB) for normalization. Primers should amplify a product of 100-200 bp.

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to ensure the amplification of a single specific product.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is designed to qualitatively assess the binding of a purified regulatory protein (e.g., BadR or AadR) to a specific DNA probe containing its putative binding site.

1. Preparation of DNA Probe:

-

Synthesize complementary oligonucleotides (e.g., 40-60 bp) corresponding to the promoter region of a target gene (e.g., badE) containing the predicted binding site for the regulator.

-

For AadR, the probe should contain a consensus FNR box (TTGAT-N4-ATCAA). For BadR, the binding site within the bad operon promoter region should be used.

-

Anneal the complementary oligonucleotides to form a double-stranded DNA probe.

-

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Purify the labeled probe to remove unincorporated label.

2. Protein-DNA Binding Reaction:

-

Purify the regulatory protein (e.g., His-tagged BadR or AadR) from an overexpression host like E. coli.

-

Set up binding reactions in a small volume (e.g., 20 µL) containing:

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

The purified regulatory protein at various concentrations.

-

For BadR, the potential effector molecule this compound can be included in some reactions to test its effect on DNA binding.

-

-

Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

-

Add the labeled DNA probe and incubate for another 20-30 minutes.

3. Electrophoresis and Detection:

-

Load the binding reactions onto a native polyacrylamide gel (e.g., 6% gel in 0.5X TBE buffer).

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

-

After electrophoresis, transfer the DNA to a positively charged nylon membrane if using a non-radioactive label, or dry the gel if using a radioactive label.

-

Detect the labeled DNA by autoradiography (for ³²P) or by following the manufacturer's protocol for the specific non-radioactive detection system. A shifted band, representing the protein-DNA complex, will migrate slower than the free probe.

DNase I Footprinting Assay

This in vitro technique is used to precisely map the binding site of a protein on a DNA fragment.

1. Preparation of Labeled DNA Fragment:

-

Prepare a DNA fragment (e.g., 150-300 bp) containing the promoter region of interest by PCR, with one of the primers being end-labeled (e.g., with ³²P or a fluorescent dye).

-

Purify the labeled PCR product.

2. Protein-DNA Binding:

-

Incubate the purified, end-labeled DNA fragment with varying concentrations of the purified regulatory protein (e.g., BadR or AadR) in a binding buffer similar to that used for EMSA.

-

Include a control reaction with no protein.

-

Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

3. DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I to each reaction. The amount of DNase I should be optimized to generate a ladder of fragments with an average of one cut per DNA molecule.

-

Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA and a protein denaturant (e.g., SDS).

4. Analysis of DNA Fragments:

-

Purify the DNA fragments from the reaction mixture.

-

Resuspend the fragments in a loading buffer and denature them by heating.

-

Separate the fragments by size on a denaturing polyacrylamide sequencing gel.

-

Run a sequencing ladder (e.g., Sanger sequencing) of the same DNA fragment alongside the footprinting reactions to allow for precise mapping of the protected region.

-

Visualize the fragments by autoradiography or fluorescence imaging. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-protein control.

Conclusion

The regulation of the this compound pathway is a sophisticated process that allows microorganisms to efficiently utilize aromatic compounds as a carbon and energy source in anaerobic environments. The coordinated action of global and specific transcriptional regulators, such as AadR and BadR in Rhodopseudomonas palustris, ensures that the energetically expensive enzymes of this pathway are only synthesized when necessary. The experimental approaches detailed in this guide provide a framework for researchers to further dissect these complex regulatory networks. A deeper understanding of these mechanisms is not only fundamental to microbial physiology but also holds great promise for the development of novel biotechnological applications, including the design of engineered microbes for enhanced bioremediation and the production of valuable chemicals from aromatic feedstocks. Furthermore, as the enzymes of the this compound pathway are unique to anaerobic metabolism, they represent potential targets for the development of novel antimicrobial agents.

References

- 1. Evolution of Rhodopseudomonas palustris to degrade halogenated aromatic compounds involves changes in pathway regulation and enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Interactions in Rhodopseudomonas palustris TIE-1 Reveal the Molecular Basis for Resilient Photoferrotrophic Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of DNA and RNA Binding Properties of Borrelia burgdorferi Regulatory Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Energetic Landscape of Benzoyl-CoA: A Thermodynamic Guide to Anaerobic Aromatic Metabolism

For Researchers, Scientists, and Drug Development Professionals

The anaerobic metabolism of aromatic compounds is a critical biogeochemical process and a burgeoning field for novel drug development. At the heart of this intricate network lies the benzoyl-CoA pathway, a central catabolic route for the degradation of a wide array of aromatic molecules. Understanding the thermodynamic principles that govern this pathway is paramount for its manipulation and exploitation. This technical guide provides an in-depth exploration of the core energetic features of this compound metabolism, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Thermodynamic Overview of the this compound Pathway

The anaerobic degradation of benzoate to acetyl-CoA is an exergonic process, but it involves significant thermodynamic hurdles, most notably the initial dearomatization of the highly stable benzene ring. The overall process can be conceptually divided into two main stages: the "upper" pathway, which involves the activation and reduction of the aromatic ring, and the "lower" pathway, which encompasses the subsequent β-oxidation-like degradation of the resulting alicyclic compound.

The initial activation of benzoate to this compound is an ATP-dependent process catalyzed by benzoate-CoA ligase.[1][2][3] This reaction proceeds via an acyl-adenylate intermediate and the hydrolysis of ATP to AMP and pyrophosphate (PPi), which is further hydrolyzed to two molecules of inorganic phosphate (Pi). This investment of two high-energy phosphate bonds is crucial for overcoming the activation energy of the subsequent, thermodynamically challenging, ring reduction.

The key energetic challenge of the pathway is the reductive dearomatization of this compound. This reaction, catalyzed by the multi-subunit enzyme this compound reductase, requires a significant input of energy.[4][5][6] In denitrifying and phototrophic bacteria, this is achieved through the hydrolysis of two additional ATP molecules to ADP and Pi for every two electrons transferred to the aromatic ring.[4][5] This ATP-dependent reduction lowers the redox potential of the electrons, enabling the difficult reduction of the stable aromatic system. In contrast, some strictly anaerobic bacteria may employ an ATP-independent mechanism for this reduction.[7]

Once the aromaticity is broken, the subsequent reactions of the lower pathway, which resemble fatty acid β-oxidation, are generally exergonic and proceed without further ATP investment. These reactions include hydration, dehydrogenation, and thiolytic cleavage, ultimately yielding acetyl-CoA, which can then enter central metabolic pathways.[4][7][8]

Quantitative Thermodynamic Data

| Reaction | Enzyme | ΔG°' (kJ/mol) (approx.) | Notes |

| Benzoate + ATP + CoA → this compound + AMP + PPi | Benzoate-CoA Ligase | ~ -35 | The hydrolysis of PPi to 2 Pi makes the overall reaction highly exergonic. |

| This compound + 2e⁻ + 2H⁺ + 2ATP → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2ADP + 2Pi | This compound Reductase (ATP-dependent) | Highly Endergonic (without ATP hydrolysis) | The reaction is driven forward by the coupling of ATP hydrolysis. The redox potential of the this compound/cyclohexa-1,5-diene-1-carbonyl-CoA couple is very low.[9] |

| Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Dienoyl-CoA Hydratase | ~ -5 to -10 | A hydration reaction that is typically slightly exergonic. |

| 6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ → 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺ | 6-hydroxyacyl-CoA Dehydrogenase | ~ +20 to +30 | This oxidation is endergonic under standard conditions and is driven by the consumption of the product in the subsequent step. |

| 6-oxocyclohex-1-ene-1-carbonyl-CoA + H₂O → 3-hydroxypimelyl-CoA | 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | ~ -40 to -50 | The hydrolytic ring cleavage is a highly exergonic step that provides a significant thermodynamic pull for the preceding reactions. |

| Subsequent β-oxidation steps | Various | Generally Exergonic | The remaining steps involve a series of dehydrogenation, hydration, and thiolysis reactions, analogous to fatty acid β-oxidation, which are thermodynamically favorable and lead to the formation of acetyl-CoA.[4] |

Experimental Protocols

The determination of the thermodynamic parameters of the enzymes in the this compound pathway requires robust and specific assays. Below are detailed methodologies for two key enzymes.

Spectrophotometric Assay for this compound Reductase Activity

This protocol is adapted from the methods used for the characterization of this compound reductase from Thauera aromatica.[5] The assay measures the ATP-dependent oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III), coupled to the reduction of this compound.

Materials:

-

Anaerobic cuvettes sealed with rubber stoppers

-

Spectrophotometer capable of measuring absorbance at 578 nm (for methyl viologen)

-

Syringes and needles for anaerobic additions

-

Purified, oxygen-sensitive this compound reductase

-

Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 2 mM DTT)

-

Stock solutions (anaerobic):

-

100 mM this compound

-

100 mM ATP

-

100 mM MgCl₂

-

10 mM Methyl viologen

-

Freshly prepared 100 mM sodium dithionite solution (for reducing methyl viologen)

-

Procedure:

-

Prepare the anaerobic assay mixture in a sealed cuvette by adding the anaerobic buffer, MgCl₂, and methyl viologen.

-

Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Reduce the methyl viologen by adding a small amount of the sodium dithionite solution until a stable, deep blue color is achieved, indicating the presence of the reduced form. The absorbance at 578 nm should be between 1.0 and 1.5.

-

Initiate the reaction by adding the purified this compound reductase enzyme, ATP, and this compound to the cuvette using gas-tight syringes.

-

Immediately start monitoring the decrease in absorbance at 578 nm, which corresponds to the oxidation of reduced methyl viologen.

-

The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of reduced methyl viologen (ε₅₇₈ = 9,700 M⁻¹cm⁻¹).

-

Control reactions should be performed in the absence of ATP, this compound, or the enzyme to ensure the observed activity is dependent on all components.

DTNB-Based Assay for Benzoate-CoA Ligase Activity